1,3-Dibromo-5-methanesulfonylbenzene

描述

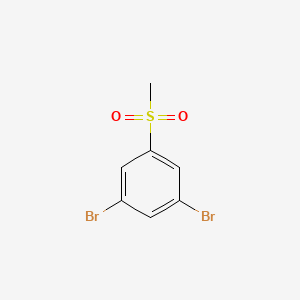

1,3-Dibromo-5-methanesulfonylbenzene is an organic compound characterized by the presence of two bromine atoms and a methanesulfonyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-methanesulfonylbenzene can be synthesized through a series of chemical reactions involving bromination and sulfonylationThe reaction conditions typically include the use of brominating agents such as bromine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

1,3-Dibromo-5-methanesulfonylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzene derivatives, while oxidation reactions can produce sulfone-containing compounds.

科学研究应用

1,3-Dibromo-5-methanesulfonylbenzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,3-dibromo-5-methanesulfonylbenzene involves its interaction with molecular targets through its bromine atoms and methanesulfonyl group. These functional groups can participate in various chemical reactions, leading to the formation of new compounds and the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A brominating agent with similar reactivity to 1,3-dibromo-5-methanesulfonylbenzene, used in various bromination reactions.

1,3-Dibromobenzene: Another dibromo-substituted benzene derivative, used as a starting material in organic synthesis.

Uniqueness

This compound is unique due to the presence of both bromine atoms and a methanesulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

1,3-Dibromo-5-methanesulfonylbenzene is an organic compound notable for its unique structure, which includes two bromine atoms and a methanesulfonyl group attached to a benzene ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound can be synthesized through bromination and sulfonylation reactions. The typical synthetic route involves using brominating agents such as bromine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalysts. The synthesis process is optimized for high yield and purity, often utilizing continuous flow reactors .

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of bromine atoms allows for electrophilic substitution reactions, while the methanesulfonyl group can participate in nucleophilic attacks. This dual functionality enables the compound to modulate biological pathways effectively.

Key Mechanisms Include:

- Electrophilic Substitution : The bromine atoms can be substituted by nucleophiles, leading to various derivatives with distinct biological properties.

- Oxidation and Reduction Reactions : The methanesulfonyl group can undergo redox reactions, influencing the compound's reactivity and interaction with biomolecules .

Pharmacological Applications

This compound has potential applications in drug development due to its unique chemical properties:

- Drug Development : Its ability to act as a building block in organic synthesis makes it valuable for creating novel pharmaceutical agents.

- Biochemical Studies : The compound has been investigated for its interactions with enzymes and proteins, indicating potential use as an inhibitor in biochemical pathways .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dibromo-5-methanesulfonylbenzene, and what reagents are typically involved?

- Answer: Synthesis typically involves sequential bromination and sulfonylation. For example:

- Bromination: Use bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine atoms at the 1 and 3 positions of a benzene precursor.

- Sulfonylation: Methanesulfonyl chloride (CH₃SO₂Cl) under Friedel-Crafts conditions (e.g., AlCl₃ as a catalyst) introduces the methanesulfonyl group at the 5-position.

- Key considerations: Ensure anhydrous conditions and monitor reaction progress via TLC or GC-MS .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Answer:

- Storage: Airtight containers under inert gas (N₂/Ar), refrigerated (2–8°C), and protected from light to prevent degradation.

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions and molecular symmetry.

- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- Infrared (IR) spectroscopy: Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and C-Br (~600–500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the sulfonylation of brominated benzene precursors?

- Answer:

- Temperature control: Maintain 0–5°C during sulfonylation to suppress electrophilic over-reactivity.

- Catalyst optimization: Adjust AlCl₃ stoichiometry (1.1–1.3 eq.) to balance reactivity and selectivity.

- Work-up: Quench with ice-cold water to hydrolyze excess sulfonyl chloride. Monitor by TLC (eluent: hexane/ethyl acetate 4:1) .

Q. What strategies are effective in resolving contradictions in reported synthetic yields of this compound derivatives?

- Answer:

- Variable analysis: Investigate reagent purity (e.g., bromine freshness), solvent dryness, and reaction time.

- Reproducibility protocols: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading).

- Side-product analysis: Isolate byproducts via column chromatography and characterize using NMR/MS to trace mechanistic pathways .

Q. How can advanced chromatographic techniques be applied to separate and identify degradation products of this compound under varying conditions?

- Answer:

- HPLC-MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) coupled with tandem MS to resolve degradation products.

- Stability studies: Expose the compound to heat (40–60°C), UV light, and humidity. Compare chromatograms to identify degradation markers.

- Quantitative analysis: Apply QbD principles to correlate degradation kinetics with environmental factors .

Q. Methodological Considerations

- Contradiction Analysis: When literature reports conflicting data (e.g., bromination regioselectivity), cross-validate using computational tools (DFT calculations for transition states) and isotopic labeling .

- Synthetic Scalability: Pilot small-scale reactions (1–5 mmol) before scaling up. Use flow chemistry for exothermic steps (e.g., bromination) to improve safety and yield .

属性

IUPAC Name |

1,3-dibromo-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQCGXKXBLIDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。